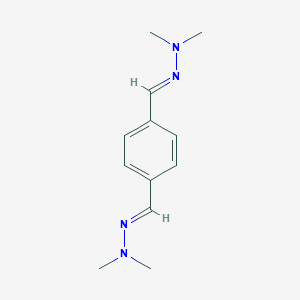![molecular formula C22H22BrNO2 B271608 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol](/img/structure/B271608.png)
2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol, also known as BBE, is a compound that has been synthesized and studied for its potential applications in scientific research. BBE is a chiral molecule that contains both an amine and an alcohol functional group, making it a versatile building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol is not fully understood, but it is believed to act through various pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer and other diseases. It has also been shown to modulate the activity of neurotransmitters in the brain, which could make it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to have antioxidant and anti-inflammatory properties, which could help protect cells from damage and reduce inflammation in the body. This compound has also been shown to modulate the activity of certain enzymes and proteins that are involved in the progression of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol has several advantages for use in lab experiments. It is a chiral molecule that can be easily synthesized and purified, making it a useful building block for the synthesis of other compounds. This compound has also been shown to have promising biological activity, which could make it a useful tool for studying various disease pathways. However, like any other compound, this compound has its limitations. It may not be suitable for all experiments, and its biological activity may vary depending on the conditions of the experiment.
Orientations Futures
There are several future directions for the study of 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol. One possible direction is the development of new drugs based on the structure of this compound. This compound has been shown to have promising biological activity, and further studies could lead to the development of new drugs for the treatment of various diseases. Another possible direction is the study of the mechanism of action of this compound. Further studies could help to elucidate the pathways through which this compound exerts its biological activity, which could lead to a better understanding of disease progression and the development of new therapies.
Méthodes De Synthèse
2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product in good yield and purity. The synthesis of this compound has been optimized over the years, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol has been used in scientific research as a building block for the synthesis of other compounds, such as chiral ligands and catalysts. It has also been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. This compound has been shown to have antioxidant and anti-inflammatory properties, which could make it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C22H22BrNO2 |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
2-[(3-bromo-4-phenylmethoxyphenyl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C22H22BrNO2/c23-20-13-18(14-24-15-21(25)19-9-5-2-6-10-19)11-12-22(20)26-16-17-7-3-1-4-8-17/h1-13,21,24-25H,14-16H2 |
Clé InChI |
YFTPXPNFLMJAHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC(C3=CC=CC=C3)O)Br |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC(C3=CC=CC=C3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)


![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)

![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)

